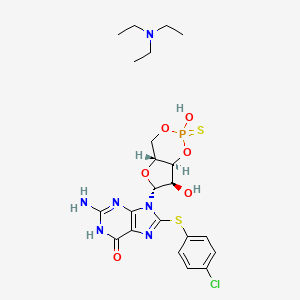

Rp-8-pCPT-cGMPS

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

9-[(4aR,6R,7R,7aS)-2,7-dihydroxy-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-8-(4-chlorophenyl)sulfanyl-1H-purin-6-one;N,N-diethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN5O6PS2.C6H15N/c17-6-1-3-7(4-2-6)31-16-19-9-12(20-15(18)21-13(9)24)22(16)14-10(23)11-8(27-14)5-26-29(25,30)28-11;1-4-7(5-2)6-3/h1-4,8,10-11,14,23H,5H2,(H,25,30)(H3,18,20,21,24);4-6H2,1-3H3/t8-,10-,11-,14-,29?;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVOYZBYGWGWWTD-OZOPYAHTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC.C1C2C(C(C(O2)N3C4=C(C(=O)NC(=N4)N)N=C3SC5=CC=C(C=C5)Cl)O)OP(=S)(O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CC.C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=C(C(=O)NC(=N4)N)N=C3SC5=CC=C(C=C5)Cl)O)OP(=S)(O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30ClN6O6PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80432128 | |

| Record name | Rp-8-[(4-Chlorophenyl)thio]-cGMPS triethylammonium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

605.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

276696-61-8 | |

| Record name | Rp-8-[(4-Chlorophenyl)thio]-cGMPS triethylammonium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Dual-Faceted Mechanism of Action of Rp-8-pCPT-cGMPS: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Rp-8-(4-chlorophenylthio)guanosine-3',5'-cyclic monophosphorothioate, commonly known as Rp-8-pCPT-cGMPS, is a widely utilized chemical probe in the study of cyclic guanosine monophosphate (cGMP) signaling pathways. Its utility stems from its potent and selective inhibitory action on cGMP-dependent protein kinase (PKG) and its modulatory effects on cyclic nucleotide-gated (CNG) channels. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.

Core Mechanism of Action: Competitive Inhibition of Protein Kinase G

The primary and most well-characterized mechanism of action of this compound is the competitive inhibition of cGMP-dependent protein kinase (PKG). As a structural analog of cGMP, this compound binds to the cGMP-binding sites within the regulatory domain of PKG. However, due to the Rp-configuration of the phosphorothioate group, its binding does not induce the conformational change necessary for the activation of the kinase's catalytic domain. By occupying the cGMP binding sites, this compound effectively prevents the binding of endogenous cGMP, thereby inhibiting the downstream phosphorylation of PKG substrates.[1][2]

This inhibitory action has been demonstrated across different isoforms of PKG, including PKG Iα, PKG Iβ, and PKG II. The compound exhibits a high degree of lipophilicity, allowing for efficient permeation across cell membranes, making it a valuable tool for studying PKG function in intact cells.[3][4] Furthermore, it is resistant to hydrolysis by cyclic nucleotide phosphodiesterases (PDEs), ensuring its stability and sustained inhibitory effect within cellular systems.[1]

Signaling Pathway of PKG Inhibition

The inhibitory effect of this compound can be contextualized within the canonical nitric oxide (NO)/cGMP signaling pathway. This pathway is initiated by the activation of soluble guanylate cyclase (sGC) by NO, leading to the synthesis of cGMP from GTP. Subsequently, cGMP activates PKG, which then phosphorylates a multitude of downstream targets involved in various physiological processes, such as smooth muscle relaxation, platelet aggregation, and synaptic plasticity. This compound acts as a direct antagonist at the level of PKG, blocking the transduction of the cGMP signal.

Quantitative Data on PKG Inhibition

The inhibitory potency of this compound has been quantified in various studies, with the inhibition constant (Ki) being a key parameter. The following table summarizes the reported Ki values for different PKG isoforms.

| Target Enzyme | Reported Ki (µM) | Reference(s) |

| cGMP-dependent Protein Kinase (general) | 0.5 | [1][3][4] |

| Protein Kinase G Iα (PKG Iα) | 0.5 | |

| Protein Kinase G Iβ (PKG Iβ) | 0.45 | |

| Protein Kinase G II (PKG II) | 0.7 |

Secondary Mechanism of Action: Modulation of Cyclic Nucleotide-Gated (CNG) Channels

In addition to its well-established role as a PKG inhibitor, this compound has been shown to directly interact with and modulate the activity of cyclic nucleotide-gated (CNG) channels. These channels are crucial for signal transduction in various sensory systems, including vision and olfaction. The effect of this compound on CNG channels is complex and appears to be isoform and tissue-dependent.

In retinal photoreceptors, this compound can act as a partial agonist of CNG channels.[5] However, its efficacy in activating these channels is significantly lower than that of cGMP. In contrast, for olfactory CNG channels, this compound has been reported to act as an antagonist.

Quantitative Data on CNG Channel Modulation

The following table presents data on the effect of this compound on retinal CNG channels.

| Channel Type | Effect | EC50 (µM) | Efficacy (% of max cGMP response) | Reference(s) |

| Rod Photoreceptor CNG Channel | Partial Agonist | ~11 | ~93% (in one study) | [5] |

| Cone Photoreceptor CNG Channel | Partial Agonist | Not explicitly determined | Drastically reduced efficacy | [5] |

It is important to note that the high concentration required for significant CNG channel activation suggests that at the concentrations typically used to inhibit PKG, the effects on CNG channels may be less pronounced. However, researchers should be mindful of this dual activity, especially when interpreting data from systems where both PKG and CNG channels are expressed.

Experimental Protocols

In Vitro PKG Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound on PKG in vitro.

Objective: To determine the Ki of this compound for a specific PKG isoform.

Materials:

-

Purified recombinant PKG (Iα, Iβ, or II)

-

PKG substrate (e.g., Kemptide)

-

This compound

-

cGMP

-

[γ-³²P]ATP or fluorescently labeled ATP analog

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 10 mM MgCl₂, 0.1 mg/mL BSA)

-

Phosphocellulose paper or other method for separating phosphorylated and unphosphorylated substrate

-

Scintillation counter or fluorescence reader

Procedure:

-

Prepare a reaction mixture containing the kinase assay buffer, a fixed concentration of the PKG substrate, and varying concentrations of cGMP.

-

Add a fixed concentration of the purified PKG enzyme to the reaction mixture.

-

To a parallel set of reactions, add varying concentrations of this compound.

-

Initiate the kinase reaction by adding [γ-³²P]ATP (or fluorescently labeled ATP).

-

Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.

-

Stop the reaction (e.g., by adding a stop solution or spotting onto phosphocellulose paper).

-

Separate the phosphorylated substrate from the unphosphorylated substrate.

-

Quantify the amount of phosphorylated substrate using a scintillation counter or fluorescence reader.

-

Plot the data and determine the Ki value using appropriate enzyme kinetic models (e.g., Dixon plot or non-linear regression).

Whole-Cell Patch-Clamp Recording for CNG Channel Activity

This protocol outlines a general approach to measure the effect of this compound on CNG channels expressed in a heterologous system (e.g., Xenopus oocytes or HEK293 cells).

Objective: To characterize the effect of this compound on CNG channel currents.

Materials:

-

Cells expressing the CNG channel of interest

-

Patch-clamp rig with amplifier and data acquisition system

-

Borosilicate glass capillaries for patch pipettes

-

Intracellular (pipette) solution (e.g., containing K-gluconate, KCl, HEPES, EGTA)

-

Extracellular (bath) solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, HEPES)

-

This compound

-

cGMP

-

Perfusion system

Procedure:

-

Culture cells expressing the CNG channels on glass coverslips.

-

Pull patch pipettes and fill with intracellular solution.

-

Establish a whole-cell patch-clamp configuration on a selected cell.

-

Clamp the cell at a holding potential (e.g., -60 mV).

-

Apply voltage steps or ramps to elicit channel currents.

-

Perfuse the cell with the extracellular solution containing a known concentration of cGMP to establish a baseline current.

-

Perfuse the cell with a solution containing both cGMP and varying concentrations of this compound.

-

Record the changes in current amplitude and characteristics.

-

To test for agonistic effects, perfuse with this compound in the absence of cGMP.

-

Analyze the data to determine changes in current-voltage relationships, activation kinetics, and dose-response curves.

Conclusion

This compound is a powerful pharmacological tool with a well-defined primary mechanism of action as a competitive inhibitor of PKG. Its high potency, selectivity, and cell permeability have made it indispensable for dissecting the roles of PKG in a vast array of biological processes. However, its secondary activity as a modulator of CNG channels necessitates careful consideration in experimental design and data interpretation. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers employing this compound in their investigations, facilitating a deeper understanding of cGMP-mediated signaling pathways.

References

- 1. (Rp)-8-pCPT-cGMPS, a novel cGMP-dependent protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cGMP-Dependent Protein Kinases and cGMP Phosphodiesterases in Nitric Oxide and cGMP Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. cGMP Analogues with Opposing Actions on CNG Channels Selectively Modulate Rod or Cone Photoreceptor Function - PMC [pmc.ncbi.nlm.nih.gov]

The Selective Protein Kinase G Inhibitor Rp-8-pCPT-cGMPS: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Rp-8-(para-Chlorophenylthio)guanosine-3',5'-cyclic monophosphorothioate (Rp-8-pCPT-cGMPS) is a potent and selective competitive inhibitor of cGMP-dependent protein kinase (PKG). Its development as a research tool has been instrumental in elucidating the physiological roles of the nitric oxide (NO)/cGMP/PKG signaling pathway. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and experimental applications of this compound. Detailed experimental protocols for key assays, quantitative data on its inhibitory activity, and visualizations of the relevant signaling pathways and experimental workflows are presented to facilitate its effective use in a research and drug development setting. The high lipid solubility of this compound allows for efficient cell membrane penetration, making it a valuable tool for both in vitro and in vivo studies.[1][2][3]

Discovery and Development

The development of this compound is rooted in the broader exploration of cyclic nucleotide analogs as tools to dissect cellular signaling pathways.[4][5][6] The core strategy involved modifying the natural PKG activator, cyclic guanosine monophosphate (cGMP), to create a stable, cell-permeable antagonist.

The key structural modifications that confer the inhibitory and pharmacological properties of this compound are:

-

Phosphorothioate Substitution: The replacement of a non-bridging oxygen atom in the phosphate moiety with a sulfur atom creates a chiral center, resulting in two diastereomers: Rp and Sp. The Rp-isomer of cGMP analogs has been consistently shown to be a competitive inhibitor of PKG, while the Sp-isomer often acts as an agonist.[4][7] This substitution also confers resistance to hydrolysis by phosphodiesterases (PDEs), thereby increasing the intracellular half-life of the compound.[7]

-

8-para-Chlorophenylthio (8-pCPT) Modification: The addition of a bulky, lipophilic chlorophenylthio group at the 8-position of the guanine base significantly increases the membrane permeability of the molecule.[1][2][3] This allows the compound to readily cross cell membranes and reach its intracellular target. This modification is a key advantage over earlier, less lipophilic cGMP analogs.[7]

The combination of these modifications resulted in a compound, this compound, that is a potent, selective, and cell-permeable inhibitor of PKG, making it a valuable tool for studying cGMP-mediated signaling events in intact cells and tissues.

Mechanism of Action

This compound acts as a competitive inhibitor of cGMP-dependent protein kinase (PKG).[1][2][3] It binds to the cGMP-binding sites on the regulatory domain of PKG, preventing the binding of endogenous cGMP. This prevents the conformational change necessary for the activation of the kinase's catalytic domain, thereby inhibiting the phosphorylation of downstream substrate proteins.[7]

Quantitative Data

The inhibitory potency of this compound against different PKG isoforms has been characterized, as have the activation constants for the natural ligand, cGMP. This data is crucial for designing and interpreting experiments.

Table 1: Inhibitory Constants (Ki) of this compound for PKG Isoforms

| Isoform | Ki (μM) | Reference |

| PKG Iα | 0.5 | |

| PKG Iβ | 0.45 | |

| PKG II | 0.7 |

Table 2: Activation Constants (Ka) of cGMP for PKG Isoforms

| Isoform | Ka (μM) | Reference |

| PKG Iα | 0.1 - 0.26 | [7][8] |

| PKG Iβ | 1.0 | [7] |

| PKG II | 0.07 | [7] |

Signaling Pathway

This compound is a tool to investigate the nitric oxide (NO)/cGMP/PKG signaling pathway. This pathway plays a critical role in a variety of physiological processes, including smooth muscle relaxation, platelet aggregation, and neuronal signaling.

Caption: The NO/cGMP/PKG signaling pathway.

Experimental Protocols & Workflows

In Vitro PKG Inhibition Assay

This protocol describes a method to determine the inhibitory activity of this compound on PKG using a radiolabeled ATP assay.

Methodology:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl), MgCl₂, a PKG substrate (e.g., kemptide), and the purified PKG enzyme.

-

Inhibitor Addition: Add varying concentrations of this compound or vehicle control to the reaction mixture.

-

Initiation of Reaction: Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 10-20 minutes).

-

Termination of Reaction: Stop the reaction by spotting the mixture onto phosphocellulose paper and immersing it in phosphoric acid to precipitate the phosphorylated substrate.

-

Washing: Wash the phosphocellulose paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantification: Measure the amount of ³²P incorporated into the substrate using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition at each concentration of this compound and determine the IC₅₀ or Ki value.

Caption: Workflow for an in vitro PKG inhibition assay.

Cellular Assay: Inhibition of VASP Phosphorylation in Human Platelets

This protocol outlines a method to assess the cellular activity of this compound by measuring the inhibition of Vasodilator-Stimulated Phosphoprotein (VASP) phosphorylation in intact human platelets. VASP is a well-characterized substrate of PKG.

Methodology:

-

Platelet Preparation: Isolate human platelets from whole blood by centrifugation to obtain platelet-rich plasma (PRP).

-

Pre-incubation with Inhibitor: Incubate the platelet suspension with varying concentrations of this compound or vehicle control for a specified time (e.g., 10-30 minutes) to allow for cell penetration.

-

Stimulation: Stimulate the platelets with a PKG activator, such as 8-pCPT-cGMP, to induce VASP phosphorylation.

-

Cell Lysis: Terminate the stimulation by adding lysis buffer containing phosphatase and protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

Western Blotting:

-

Separate the protein lysates by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated VASP (e.g., anti-pSer239-VASP).

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the chemiluminescent signal using an imaging system.

-

Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., total VASP or β-actin). Determine the concentration-dependent inhibition of VASP phosphorylation by this compound.

Caption: Workflow for a cellular VASP phosphorylation assay.

Conclusion

This compound is a well-characterized and indispensable tool for the study of cGMP/PKG signaling. Its robust inhibitory activity, selectivity, and cell permeability have enabled significant advances in our understanding of the multifaceted roles of this pathway in health and disease. The data and protocols presented in this guide are intended to provide researchers and drug development professionals with the necessary information to effectively utilize this potent pharmacological inhibitor in their investigations.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Nordic Biosite [nordicbiosite.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. mdpi.com [mdpi.com]

- 5. Cyclic nucleotide analogs as biochemical tools and prospective drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cyclic Nucleotide (cNMP) Analogues: Past, Present and Future - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cGMP-Dependent Protein Kinase Inhibitors in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of Novel Substrates for cGMP Dependent Protein Kinase (PKG) through Kinase Activity Profiling to Understand Its Putative Role in Inherited Retinal Degeneration [mdpi.com]

Rp-8-pCPT-cGMPS for studying cGMP-dependent protein kinase function.

An In-depth Technical Guide to Rp-8-pCPT-cGMPS for Studying cGMP-Dependent Protein Kinase Function

Audience: Researchers, scientists, and drug development professionals.

Introduction

The cyclic guanosine monophosphate (cGMP) signaling pathway is a crucial regulatory system in various physiological processes, including cardiovascular homeostasis, neuronal signaling, and smooth muscle function.[1][2][3] A key effector in this pathway is the cGMP-dependent protein kinase (PKG), a serine/threonine-specific kinase that phosphorylates numerous target proteins upon activation by cGMP.[1][2][4] Understanding the precise role of PKG in cellular signaling is paramount for both basic research and therapeutic development.

This technical guide focuses on This compound (8-(4-Chlorophenylthio)guanosine-3',5'-cyclic monophosphorothioate, Rp-isomer), a potent and membrane-permeable analog of cGMP, widely utilized as a pharmacological tool to investigate PKG function. Its utility lies in its ability to competitively inhibit the activation of PKG, thereby allowing researchers to dissect the downstream consequences of PKG signaling in both in vitro and in vivo models.[5][6]

Mechanism of Action

This compound is a competitive antagonist at the cGMP-binding sites located on the regulatory domain of PKG.[6] In the inactive state, the regulatory domain of PKG suppresses the activity of its catalytic domain.[1] The binding of cGMP induces a conformational change that relieves this autoinhibition, leading to kinase activation.[2] this compound, due to its structural similarity to cGMP, occupies these binding sites but fails to induce the necessary conformational change for activation. By competing with endogenous cGMP, it effectively prevents the activation of PKG, making it a powerful inhibitor for studying cGMP/PKG-dependent signaling events.[5][6]

Quantitative Data: Inhibitory Potency and Selectivity

The efficacy of a pharmacological inhibitor is defined by its potency and selectivity. This compound has been characterized across different PKG isoforms.

| Parameter | Target | Value (µM) | Reference |

| K_i | PKG (general) | 0.5 | [5][7][8][9] |

| K_i | PKG Iα | 0.5 | |

| K_i | PKG Iβ | 0.45 | |

| K_i | PKG II | 0.7 |

K_i (Inhibition constant) represents the concentration of the inhibitor required to produce half-maximum inhibition.

This compound exhibits selectivity for PKG over the structurally related cAMP-dependent protein kinase (PKA) and Epac-1 (Exchange protein directly activated by cAMP). In studies on intact human platelets, it was shown to antagonize PKG activation without affecting PKA or cGMP-regulated phosphodiesterases.[5] This selectivity is crucial for attributing observed effects specifically to the inhibition of the PKG pathway.

The cGMP/PKG Signaling Pathway and Inhibition by this compound

The following diagram illustrates the canonical cGMP signaling cascade and the point of intervention for this compound. Soluble guanylyl cyclase (sGC) is typically activated by nitric oxide (NO), leading to the conversion of GTP to cGMP. The subsequent activation of PKG leads to the phosphorylation of various downstream substrates, resulting in a physiological response.

Key Properties

-

Lipophilicity and Cell Permeability: A significant advantage of this compound is its high lipid solubility.[7][9] This property allows it to readily cross cell membranes, enabling its use in studies with intact cells and tissues without requiring permeabilization techniques.[6][7][9] This is a marked improvement over less lipophilic inhibitors like (Rp)-8-Br-cGMPS.[6]

-

Resistance to Phosphodiesterases (PDEs): The phosphorothioate modification in the cyclic phosphate moiety makes this compound resistant to hydrolysis by PDEs.[6] This ensures its stability and sustained inhibitory action within the cell.

-

Off-Target Effects: While generally selective for PKG, it is important to note that this compound can act as an agonist for cyclic nucleotide-gated (CNG) channels in a voltage-dependent manner.[10] This should be a consideration in experimental designs involving tissues where CNG channels are prominently expressed, such as the retina.[11]

Experimental Protocols

The following are generalized protocols for using this compound to probe PKG function. Specific concentrations and incubation times should be optimized for each experimental system.

In Vitro PKG Kinase Assay

This protocol is designed to test the direct inhibitory effect of this compound on purified PKG enzyme activity.

Materials:

-

Purified recombinant PKG enzyme

-

Kinase buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, pH 7.5)

-

PKG substrate (e.g., Kemptide or a specific peptide substrate)[5]

-

[γ-³²P]ATP or fluorescent ATP analog

-

PKG activator (e.g., 8-pCPT-cGMP or cGMP)

-

This compound stock solution (e.g., in DMSO or water)

-

Phosphocellulose paper or other separation matrix

-

Scintillation counter or fluorescence plate reader

Methodology:

-

Prepare Reaction Mix: In a microcentrifuge tube, prepare the reaction mixture containing kinase buffer, purified PKG enzyme, and the specific substrate.

-

Inhibitor Pre-incubation: Add varying concentrations of this compound to the reaction tubes. Include a vehicle control (e.g., DMSO). Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Start the phosphorylation reaction by adding the PKG activator (to stimulate the enzyme) followed immediately by [γ-³²P]ATP.

-

Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is within the linear range.

-

Stop Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper and immersing it in phosphoric acid to wash away unincorporated ATP.

-

Quantification: Measure the incorporated radioactivity on the paper using a scintillation counter. Alternatively, if using a non-radioactive method, measure the output (e.g., fluorescence) on a plate reader.

-

Data Analysis: Plot the remaining kinase activity as a function of the this compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration).

Cell-Based Assay for PKG Activity (e.g., VASP Phosphorylation)

This protocol assesses the effect of this compound on PKG activity within intact cells by measuring the phosphorylation of a known downstream target, such as Vasodilator-Stimulated Phosphoprotein (VASP).

Materials:

-

Cultured cells (e.g., platelets, smooth muscle cells, or a relevant cell line)[5][12]

-

Cell culture medium

-

Physiological buffer (e.g., Tyrode's buffer or Krebs-Henseleit buffer)

-

PKG activator (e.g., 8-Br-cGMP or a NO donor like Sodium Nitroprusside)

-

This compound stock solution

-

Lysis buffer containing phosphatase and protease inhibitors

-

Primary antibody against phospho-VASP (e.g., Ser239) and total VASP

-

Secondary antibody (HRP-conjugated)

-

SDS-PAGE and Western blotting equipment

-

Chemiluminescence substrate and imaging system

Methodology:

-

Cell Preparation: Culture cells to the desired confluency. If using suspension cells like platelets, isolate them and resuspend in a physiological buffer.

-

Inhibitor Treatment: Pre-incubate the cells with the desired concentration of this compound (e.g., 10-50 µM) or vehicle control for 30-60 minutes. This allows the inhibitor to permeate the cells.[12]

-

PKG Stimulation: Add the PKG activator to the cell culture medium and incubate for a specific time (e.g., 5-15 minutes) to induce VASP phosphorylation.

-

Cell Lysis: Immediately terminate the stimulation by washing the cells with ice-cold PBS and lysing them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA).

-

Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Immunodetection: Block the membrane and probe with the primary antibody against phospho-VASP. Subsequently, probe with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescence substrate.

-

Data Analysis: To normalize for loading, strip the membrane and re-probe with an antibody for total VASP. Quantify the band intensities and express the results as the ratio of phospho-VASP to total VASP.

Experimental Workflow Visualization

The diagram below outlines a typical workflow for an experiment designed to investigate the role of PKG using this compound.

In Vivo Applications

The utility of this compound extends to in vivo studies. For example, it has been used in animal models to probe the role of the cGMP-PKG pathway in pain signaling. In a rat model of bone cancer pain, intrathecal administration of this compound (at a low nanomolar dose) suppressed thermal hyperalgesia and mechanical allodynia, demonstrating that the cGMP-PKG I pathway in dorsal root ganglia contributes to this pain state.[10]

Conclusion

This compound is an indispensable tool for researchers investigating cGMP-mediated signaling. Its potency as a competitive PKG inhibitor, coupled with its excellent cell permeability and resistance to degradation, makes it suitable for a wide range of applications, from enzymatic assays to cell-based studies and in vivo experiments.[5][6] When using this compound, researchers should consider its potential off-target effects on CNG channels and carefully design control experiments to ensure that the observed outcomes can be confidently attributed to the inhibition of PKG. Overall, the strategic use of this compound will continue to advance our understanding of the multifaceted roles of PKG in health and disease.

References

- 1. cGMP-Dependent Protein Kinases and cGMP Phosphodiesterases in Nitric Oxide and cGMP Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cGMP-dependent protein kinase - Wikipedia [en.wikipedia.org]

- 3. Frontiers | Cyclic GMP and PKG Signaling in Heart Failure [frontiersin.org]

- 4. Reactome | cGMP stimulates Protein Kinase G [reactome.org]

- 5. (Rp)-8-pCPT-cGMPS, a novel cGMP-dependent protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cGMP-Dependent Protein Kinase Inhibitors in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound - Nordic Biosite [nordicbiosite.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. This compound BIOLOG Life Science Institute [biolog.de]

- 12. researchgate.net [researchgate.net]

Foundational Research on the Effects of Rp-8-pCPT-cGMPS on Platelets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the foundational research concerning the effects of Rp-8-(4-chlorophenylthio)-guanosine-3',5'-cyclic monophosphorothioate (Rp-8-pCPT-cGMPS) on platelet function. This compound is a widely utilized and potent competitive inhibitor of cGMP-dependent protein kinase (PKG), a key enzyme in the nitric oxide (NO)/soluble guanylate cyclase (sGC)/cGMP signaling pathway that plays a crucial inhibitory role in platelet activation. This document details the mechanism of action of this compound, summarizes key quantitative data, provides comprehensive experimental protocols for studying its effects, and visualizes the relevant signaling pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers investigating platelet signaling and for professionals involved in the development of novel antiplatelet therapies.

Introduction: The Role of cGMP Signaling in Platelet Inhibition

Platelets are anucleated blood cells that are critical for hemostasis and thrombosis. Their activation is a tightly regulated process, and dysregulation can lead to cardiovascular diseases. The nitric oxide (NO) signaling pathway is a major inhibitory pathway in platelets. NO, primarily released from endothelial cells, activates soluble guanylate cyclase (sGC) in platelets, leading to the production of cyclic guanosine monophosphate (cGMP). cGMP, in turn, activates cGMP-dependent protein kinase (PKG), which phosphorylates various downstream targets to inhibit platelet activation, adhesion, and aggregation.[1]

This compound: A Selective PKG Inhibitor

This compound is a cell-permeable analog of cGMP that acts as a competitive inhibitor of PKG.[2] Its chemical structure allows it to effectively cross the platelet membrane and bind to the cGMP binding site on PKG, thereby preventing its activation by endogenous cGMP. This makes it an invaluable tool for elucidating the specific roles of the cGMP/PKG pathway in platelet function.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the inhibitory properties of this compound.

Table 1: Inhibitory Constant (Ki) of this compound for PKG

| Parameter | Value | Reference |

| Ki (in vitro) | 0.5 µM | [2] |

Table 2: Effects of this compound on Platelet Aggregation (Qualitative and Semi-Quantitative)

While specific IC50 values for the inhibition of platelet aggregation induced by various agonists are not consistently reported in the literature, studies have demonstrated that this compound effectively antagonizes the inhibitory effects of cGMP-elevating agents on platelet aggregation. It is often used to reverse the anti-aggregatory effects of PKG activators like 8-pCPT-cGMP.[2][3] The inhibitory effect of cGMP analogs on platelet aggregation induced by agonists like thrombin and ADP has been shown to be antagonized by PKG inhibitors.[4] However, some studies suggest a biphasic role for cGMP, with an initial stimulatory effect that can be inhibited by this compound, followed by a delayed inhibitory phase.[3]

| Agonist | Effect of this compound | Observations | References |

| Thrombin | Antagonizes cGMP-mediated inhibition | Pre-treatment with this compound can counteract the anti-aggregatory effects of cGMP-elevating agents in thrombin-stimulated platelets. | [5] |

| ADP | Antagonizes cGMP-mediated inhibition | Similar to thrombin, this compound is used to demonstrate the involvement of PKG in the inhibition of ADP-induced aggregation by the cGMP pathway. | |

| Collagen | Antagonizes cGMP-mediated inhibition | The inhibitory effects of the NO/cGMP pathway on collagen-induced platelet activation are reversed by PKG inhibitors. | [5] |

Signaling Pathways and Mechanisms of Action

This compound exerts its effects by directly inhibiting PKG, thereby preventing the phosphorylation of its downstream substrates. This has several key consequences for platelet function.

The NO/sGC/cGMP/PKG Signaling Pathway

The canonical pathway inhibited by this compound is the NO/sGC/cGMP/PKG pathway.

Regulation of Vasodilator-Stimulated Phosphoprotein (VASP)

One of the key substrates of PKG in platelets is the vasodilator-stimulated phosphoprotein (VASP). Phosphorylation of VASP is associated with the inhibition of platelet activation. This compound is used to demonstrate that cGMP-mediated VASP phosphorylation is PKG-dependent.

Involvement of the RhoA Signaling Pathway

Recent studies have indicated that the cGMP/PKG pathway can inhibit platelet shape change and aggregation by targeting the RhoA/Rho-kinase (ROCK) signaling pathway.[5] PKG can directly phosphorylate RhoA, leading to its inhibition. By blocking PKG, this compound can prevent this inhibitory phosphorylation, thereby promoting RhoA-mediated signaling.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the effects of this compound on platelets.

Preparation of Washed Human Platelets

Objective: To obtain a suspension of platelets free from other blood cells and plasma components for in vitro assays.

Materials:

-

Human whole blood collected in acid-citrate-dextrose (ACD) anticoagulant.

-

Prostacyclin (PGI₂) or other suitable platelet inhibitor.

-

Tyrode's buffer (pH 7.4) containing albumin.

-

Centrifuge.

Protocol:

-

Collect human whole blood into tubes containing ACD anticoagulant.

-

Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain platelet-rich plasma (PRP).

-

Carefully aspirate the PRP layer without disturbing the buffy coat.

-

Add a platelet inhibitor such as PGI₂ to the PRP to prevent platelet activation during subsequent steps.

-

Centrifuge the PRP at a higher speed (e.g., 800 x g) for 10-15 minutes to pellet the platelets.

-

Discard the supernatant (platelet-poor plasma, PPP).

-

Gently resuspend the platelet pellet in Tyrode's buffer containing albumin and a platelet inhibitor.

-

Repeat the centrifugation and washing steps twice more to ensure the removal of plasma proteins.

-

After the final wash, resuspend the platelet pellet in Tyrode's buffer without the inhibitor and adjust the platelet concentration to the desired level for the specific assay.

Platelet Aggregation Assay (Light Transmission Aggregometry)

Objective: To measure the effect of this compound on agonist-induced platelet aggregation.

Materials:

-

Washed platelet suspension.

-

Platelet agonists (e.g., ADP, thrombin, collagen).

-

This compound.

-

Light Transmission Aggregometer.

Protocol:

-

Prepare washed platelets and adjust the concentration to approximately 2.5 x 10⁸ platelets/mL.

-

Pre-warm the platelet suspension to 37°C.

-

Place a cuvette with platelet-poor plasma (PPP) or buffer in the reference well of the aggregometer to set 100% aggregation.

-

Place a cuvette with the washed platelet suspension in the sample well and establish a baseline of 0% aggregation.

-

Add a magnetic stir bar to the sample cuvette.

-

Pre-incubate the platelet suspension with either vehicle control or different concentrations of this compound for a specified time (e.g., 5-10 minutes) at 37°C with stirring.

-

Add the platelet agonist (e.g., ADP, thrombin, or collagen) to the cuvette to induce aggregation.

-

Record the change in light transmission over time (typically 5-10 minutes). An increase in light transmission corresponds to an increase in platelet aggregation.

-

Analyze the aggregation curves to determine parameters such as the maximum aggregation percentage and the slope of the aggregation curve.

Western Blotting for VASP Phosphorylation

Objective: To assess the effect of this compound on the phosphorylation of VASP in response to cGMP-elevating agents.

Materials:

-

Washed platelet suspension.

-

cGMP-elevating agent (e.g., sodium nitroprusside, SNP) or a direct PKG activator (e.g., 8-pCPT-cGMP).

-

This compound.

-

Lysis buffer (containing protease and phosphatase inhibitors).

-

SDS-PAGE gels and electrophoresis apparatus.

-

Transfer apparatus and PVDF membranes.

-

Blocking buffer (e.g., 5% BSA in TBST).

-

Primary antibodies (anti-phospho-VASP and anti-total-VASP).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Protocol:

-

Prepare washed platelets and pre-incubate with vehicle or this compound.

-

Stimulate the platelets with a cGMP-elevating agent.

-

Terminate the reaction by adding ice-cold lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phosphorylated VASP overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total VASP for normalization.

Conclusion

This compound is an indispensable pharmacological tool for dissecting the role of the cGMP/PKG signaling pathway in platelet function. Its high specificity and cell permeability have allowed researchers to confirm the inhibitory role of this pathway in platelet activation, adhesion, and aggregation. This technical guide provides a comprehensive summary of the foundational research on this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and the signaling pathways it modulates. It is anticipated that this resource will facilitate further research into the intricate signaling networks that govern platelet function and aid in the development of novel antithrombotic therapies targeting the cGMP pathway.

References

- 1. (Rp)-8-pCPT-cGMPS, a novel cGMP-dependent protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Analysis of the functional role of cGMP-dependent protein kinase in intact human platelets using a specific activator 8-para-chlorophenylthio-cGMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Time-dependent inhibitory effects of cGMP-analogues on thrombin-induced platelet-derived microparticles formation, platelet aggregation, and P-selectin expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PKC and AKT Modulate cGMP/PKG Signaling Pathway on Platelet Aggregation in Experimental Sepsis | PLOS One [journals.plos.org]

Delving into Neuroscience Research: A Technical Guide to Rp-8-pCPT-cGMPS

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the preliminary studies of (Rp)-8-(para-Chlorophenylthio)guanosine-3',5'-cyclic monophosphorothioate (Rp-8-pCPT-cGMPS), a potent and selective inhibitor of cGMP-dependent protein kinase (PKG). This document provides a comprehensive overview of its mechanism of action, quantitative data from key neuroscience-related studies, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.

Core Concepts: Mechanism of Action and Selectivity

This compound is a competitive inhibitor of PKG, exhibiting a high affinity for the cGMP binding site on the enzyme. Its lipophilic nature, enhanced by the chlorophenylthio modification, allows for excellent membrane permeability, making it a valuable tool for studying cGMP signaling in intact cells and in vivo.[1] The inhibitory constants (Ki) for different PKG isoforms have been determined, highlighting its potency.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

| Parameter | Value | Species/System | Reference |

| Ki (PKG Iα) | 0.5 µM | Bovine | [2] |

| Ki (PKG Iβ) | 0.45 µM | Not Specified | [3] |

| Ki (PKG II) | 0.7 µM | Not Specified | [3] |

| Selectivity | Exhibits selectivity for PKG over PKA and Epac-1 | Not Specified | [3] |

| Application | Concentration/Dose | Effect | Species/System | Reference |

| Inhibition of LTP | Not specified | Reduces Long-Term Potentiation | Rat Hippocampal Slices | [3] |

| Pain Research | 5 nM (intrathecal) | Suppressed thermal hyperalgesia and mechanical allodynia | Rat Model of Bone Cancer Pain | [4] |

| CNG Channel Modulation | 50 µM | Increased activity at physiological cGMP, decreased at higher cGMP | Rod and Cone CNG Channels | [5] |

Key Neuroscience Research Applications and Experimental Protocols

Investigation of Synaptic Plasticity: Long-Term Potentiation (LTP)

This compound has been utilized to investigate the role of the cGMP/PKG signaling pathway in synaptic plasticity, particularly in the context of Long-Term Potentiation (LTP), a cellular correlate of learning and memory.

Experimental Protocol: Inhibition of LTP in Hippocampal Slices

This protocol outlines a general procedure for assessing the effect of this compound on LTP in rodent hippocampal slices.

a. Slice Preparation:

-

Anesthetize a young adult rat or mouse according to approved institutional animal care and use committee protocols.

-

Perfuse the animal transcardially with ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (ACSF) cutting solution.

-

Rapidly dissect the brain and prepare 300-400 µm thick transverse hippocampal slices using a vibratome in ice-cold cutting ACSF.

-

Transfer the slices to an interface or submerged recovery chamber containing ACSF (e.g., 124 mM NaCl, 2.5 mM KCl, 1.25 mM NaH2PO4, 2 mM MgSO4, 2 mM CaCl2, 26 mM NaHCO3, and 10 mM D-glucose) saturated with 95% O2 / 5% CO2. Allow slices to recover for at least 1 hour at room temperature or 32°C.[6]

b. Electrophysiological Recording:

-

Transfer a single slice to a recording chamber continuously perfused with oxygenated ACSF.

-

Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

Establish a stable baseline recording of fEPSPs for at least 20-30 minutes, stimulating at a low frequency (e.g., 0.05 Hz).

c. Drug Application and LTP Induction:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the final desired concentration in ACSF.

-

Perfuse the slice with ACSF containing this compound for a pre-incubation period of 20-30 minutes prior to LTP induction.

-

Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second).

-

Continue recording fEPSPs for at least 60 minutes post-HFS to assess the magnitude and stability of potentiation.

d. Data Analysis:

-

Measure the slope of the fEPSP.

-

Normalize the fEPSP slope to the pre-HFS baseline.

-

Compare the degree of potentiation in control (ACSF alone) versus this compound-treated slices.

In Vivo Pain Research

The sodium salt of this compound has been used to investigate the role of the cGMP-PKG pathway in nociception, particularly in models of chronic pain.

Experimental Protocol: Assessment of Mechanical Allodynia and Thermal Hyperalgesia

This protocol describes the assessment of pain-related behaviors in a rat model of bone cancer pain following intrathecal administration of this compound sodium.

a. Animal Model and Drug Administration:

-

Induce a bone cancer pain model in rats according to established protocols.

-

Administer this compound sodium (e.g., 5 nM) intrathecally once a day for a specified period (e.g., 3 days).[4]

b. Assessment of Mechanical Allodynia:

-

Acclimatize the rats to the testing environment.

-

Use von Frey filaments of varying stiffness to stimulate the plantar surface of the hind paw.[7]

-

Determine the paw withdrawal threshold (PWT), which is the filament stiffness that elicits a withdrawal response in 50% of applications, using the up-down method.[7]

-

A significant decrease in PWT in the treated paw compared to baseline or a control group indicates mechanical allodynia.

c. Assessment of Thermal Hyperalgesia:

-

Use a radiant heat source (e.g., Hargreaves apparatus) to apply a thermal stimulus to the plantar surface of the hind paw.

-

Measure the paw withdrawal latency (PWL), which is the time taken for the rat to withdraw its paw from the heat source.

-

A significant decrease in PWL in the treated paw compared to baseline or a control group indicates thermal hyperalgesia.[8]

d. Data Analysis:

-

Compare the PWT and PWL values between the this compound-treated group and a vehicle-treated control group over time.

Signaling Pathways and Visualizations

The primary mechanism of action of this compound is the inhibition of PKG, which lies downstream of nitric oxide (NO) and soluble guanylate cyclase (sGC) in the canonical NO/cGMP signaling pathway.

Caption: The NO/cGMP/PKG signaling pathway and the inhibitory action of this compound.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for investigating the effects of this compound in a neuroscience research context.

Caption: A generalized experimental workflow for studying this compound in neuroscience.

Conclusion

This compound stands as a valuable pharmacological tool for dissecting the intricate roles of the cGMP/PKG signaling pathway in the nervous system. Its utility in studying fundamental processes such as synaptic plasticity and its potential relevance to pathological conditions like chronic pain underscore its importance in both basic and translational neuroscience research. This guide provides a foundational understanding and practical protocols to aid researchers in the effective application of this potent PKG inhibitor. Further investigations will undoubtedly continue to illuminate the multifaceted functions of cGMP signaling in neuronal health and disease.

References

- 1. academic.oup.com [academic.oup.com]

- 2. pure.psu.edu [pure.psu.edu]

- 3. Frontiers | The TRPA1 Channel Mediates Mechanical Allodynia and Thermal Hyperalgesia in a Rat Bone Cancer Pain Model [frontiersin.org]

- 4. PKG and PKA Signaling in LTP at GABAergic Synapses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. The characteristics of LTP induced in hippocampal slices are dependent on slice-recovery conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. iris.unife.it [iris.unife.it]

- 8. Behavioral evidence of thermal hyperalgesia and mechanical allodynia induced by intradermal cinnamaldehyde in rats - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Rp-8-pCPT-cGMPS Sodium Salt: A Core Tool for cGMP/PKG Signaling Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rp-8-pCPT-cGMPS sodium salt is a potent and selective inhibitor of cGMP-dependent protein kinase (PKG), a key enzyme in the nitric oxide/cGMP signaling pathway.[1][2][3] This pathway is integral to a multitude of physiological processes, including smooth muscle relaxation, platelet aggregation, and neuronal function.[4] The compound's high cell permeability and resistance to hydrolysis by phosphodiesterases make it an invaluable tool for elucidating the specific roles of PKG in cellular signaling cascades. This technical guide provides a comprehensive overview of the basic properties, mechanism of action, and experimental applications of this compound sodium salt.

Core Properties and Specifications

This compound sodium salt is a synthetically modified analog of cyclic guanosine monophosphate (cGMP). The addition of a p-chlorophenylthio (pCPT) group at the 8-position and the Rp-configuration of the phosphorothioate group confer its inhibitory properties and enhanced lipophilicity.[5]

| Property | Value | Reference |

| Chemical Name | 8-[(4-Chlorophenyl)thio]-guanosine-cyclic 3',5'-[hydrogen [P(R)]-phosphorothioate] sodium | [1][2] |

| Molecular Formula | C₁₆H₁₄ClN₅NaO₆PS₂ | [1] |

| Molecular Weight | 525.86 g/mol | [1] |

| CAS Number | 208445-07-2 | [1] |

| Purity | ≥99% (typically analyzed by HPLC) | [1][2] |

| Solubility | Soluble in water (up to 100 mM) and DMSO (up to 100 mM) | [1] |

| Storage | Store at -20°C | [1] |

Mechanism of Action

This compound acts as a competitive inhibitor of PKG.[3] It binds to the cGMP-binding sites on the regulatory domain of the enzyme, preventing the conformational change required for catalytic activity. This inhibition is reversible. The compound exhibits selectivity for PKG over other cyclic nucleotide-binding proteins such as cAMP-dependent protein kinase (PKA) and Epac-1.[1][2]

| Target | Inhibition Constant (Ki) / IC50 | Reference |

| PKGIα | Ki: 0.5 µM | [1][2] |

| PKGIβ | Ki: 0.45 µM | [1][2] |

| PKGII | Ki: 0.7 µM | [1][2] |

| cGK Iα | IC50: 18.3 µM | [5] |

| cGK II | IC50: 0.16 µM | [5] |

Signaling Pathway Inhibition

The canonical nitric oxide (NO)/cGMP signaling pathway begins with the activation of soluble guanylate cyclase (sGC) by NO, leading to the synthesis of cGMP from GTP. cGMP then allosterically activates PKG, which in turn phosphorylates a variety of downstream protein substrates, resulting in a physiological response. This compound directly interferes with this pathway by preventing the activation of PKG by cGMP.

Experimental Protocols

The following provides a generalized protocol for an in vitro PKG inhibition assay using this compound. This protocol should be adapted and optimized for specific experimental conditions.

In Vitro PKG Kinase Activity Assay

Objective: To determine the inhibitory effect of this compound on the activity of a specific PKG isoform.

Materials:

-

Recombinant human PKG (isoform of interest)

-

This compound sodium salt

-

Fluorescently labeled PKG substrate peptide (e.g., a derivative of VASP or a custom peptide)

-

cGMP

-

ATP

-

Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

Microplate reader capable of fluorescence detection

-

384-well, low-volume, black microplates

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of this compound (e.g., 10 mM in water or DMSO).

-

Prepare serial dilutions of this compound in kinase assay buffer to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).

-

Prepare a stock solution of the fluorescently labeled substrate peptide in kinase assay buffer.

-

Prepare a stock solution of cGMP in kinase assay buffer.

-

Prepare a stock solution of ATP in kinase assay buffer.

-

-

Assay Setup:

-

Add the kinase assay buffer to all wells.

-

Add the serial dilutions of this compound or vehicle control (water or DMSO) to the appropriate wells.

-

Add the PKG enzyme to all wells except the negative control wells.

-

Add the fluorescently labeled substrate peptide to all wells.

-

Add cGMP to all wells to activate the PKG. The final concentration should be at or near the Ka for the specific PKG isoform.

-

-

Initiate Reaction and Measure:

-

Initiate the kinase reaction by adding ATP to all wells.

-

Immediately place the microplate in the plate reader.

-

Measure the increase in fluorescence over time (kinetic mode) at the appropriate excitation and emission wavelengths for the fluorescent label.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of this compound.

-

Plot the reaction velocity against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC50 value of this compound for the specific PKG isoform.

-

Applications in Research

This compound sodium salt has been utilized in a variety of research applications to probe the function of the cGMP/PKG signaling pathway.

-

Neuroscience: Studies have used this inhibitor to investigate the role of PKG in long-term potentiation (LTP) in hippocampal slices.[1][2]

-

Vascular Biology: It has been employed to block the relaxation of vascular smooth muscle, demonstrating the involvement of PKG in vasodilation.[5]

-

Pain Research: In vivo studies have shown that intrathecal administration of this compound can suppress thermal hyperalgesia and mechanical allodynia in a rat model of bone cancer pain, implicating the cGMP-PKG pathway in pain signaling.[6]

Conclusion

This compound sodium salt is a cornerstone pharmacological tool for researchers investigating cGMP-mediated signaling. Its well-characterized inhibitory activity, selectivity, and cell permeability provide a robust method for dissecting the multifaceted roles of PKG in health and disease. The data and protocols presented in this guide are intended to facilitate its effective use in the laboratory.

References

- 1. researchgate.net [researchgate.net]

- 2. cGMP-Dependent Protein Kinases and cGMP Phosphodiesterases in Nitric Oxide and cGMP Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. cGMP-dependent protein kinase - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. cusabio.com [cusabio.com]

Methodological & Application

Determining the Optimal Concentration of Rp-8-pCPT-cGMPS for PKG Inhibition: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for determining the optimal concentration of Rp-8-pCPT-cGMPS, a potent and cell-permeable inhibitor of cGMP-dependent protein kinase (PKG). These guidelines are intended to assist researchers in effectively utilizing this inhibitor for studying PKG signaling pathways in both in vitro and cellular contexts.

Introduction to this compound

This compound is a competitive inhibitor of PKG, exhibiting selectivity for PKG over other cyclic nucleotide-dependent kinases such as protein kinase A (PKA).[1][2] Its lipophilic nature allows for efficient penetration of cell membranes, making it a valuable tool for intact cell studies.[3] Understanding the optimal concentration for PKG inhibition is critical to ensure specific and effective experimental outcomes.

Quantitative Data Summary

The inhibitory activity of this compound against various PKG isoforms is summarized in the table below. These values serve as a starting point for designing dose-response experiments.

| Parameter | PKG Isoform | Value (µM) | Reference |

| Ki | PKG Iα | 0.5 | [1][3] |

| Ki | PKG Iβ | 0.45 | |

| Ki | PKG II | 0.7 | |

| IC50 | cGK Iα | 18.3 | [4] |

| IC50 | cGK II | 0.16 | [4] |

Note: The IC50 values can vary depending on the substrate and ATP concentrations used in the assay.

Signaling Pathway

The cGMP/PKG signaling pathway plays a crucial role in various physiological processes. A simplified diagram of this pathway is presented below.

Experimental Workflow for Determining Optimal Inhibitor Concentration

A logical workflow is essential for systematically determining the optimal concentration of this compound.

Protocol 1: In Vitro PKG Kinase Assay

This protocol describes how to determine the IC50 value of this compound using a purified PKG enzyme and a peptide substrate.

1. Materials and Reagents:

-

Purified recombinant PKG Iα or Iβ

-

PKG substrate peptide (e.g., a fluorescently labeled peptide with a PKG recognition sequence)

-

This compound

-

cGMP

-

ATP

-

Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

96-well microplate

-

Plate reader capable of detecting the fluorescent signal

2. Experimental Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).

-

Prepare a serial dilution of this compound in kinase assay buffer to achieve a range of concentrations (e.g., 0.01 µM to 100 µM).

-

Prepare a solution of PKG enzyme in kinase assay buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate.

-

Prepare a solution of the peptide substrate and cGMP in kinase assay buffer. The cGMP concentration should be sufficient to activate the enzyme (e.g., 1-10 µM).

-

Prepare a solution of ATP in kinase assay buffer. The concentration should be at or near the Km for ATP for the specific PKG isoform.

-

-

Assay Setup:

-

Add the serially diluted this compound or vehicle control to the wells of the 96-well plate.

-

Add the PKG enzyme to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind.

-

Initiate the kinase reaction by adding the substrate/cGMP and ATP solution to each well.

-

-

Data Acquisition:

-

Measure the fluorescence signal at regular intervals or at a fixed endpoint using a plate reader. The signal will be proportional to the amount of phosphorylated substrate.

-

-

Data Analysis:

-

Calculate the percentage of PKG inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Protocol 2: Cell-Based Assay for PKG Inhibition

This protocol utilizes the phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP) at Serine 239 as a downstream marker of PKG activity in intact cells.

1. Materials and Reagents:

-

Cell line expressing PKG (e.g., human platelets, vascular smooth muscle cells, or a transfected cell line)

-

Cell culture medium and supplements

-

This compound

-

PKG activator (e.g., 8-pCPT-cGMP or a nitric oxide donor like sodium nitroprusside)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-VASP (Ser239) and anti-total VASP

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blotting equipment

2. Experimental Procedure:

-

Cell Culture and Treatment:

-

Culture the cells to the desired confluency.

-

Pre-incubate the cells with various concentrations of this compound (e.g., 1 µM to 100 µM) for a sufficient time to allow for cell penetration (e.g., 30-60 minutes). Include a vehicle control (DMSO or media).

-

Stimulate the cells with a PKG activator for a predetermined time (e.g., 10-30 minutes) to induce VASP phosphorylation.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary anti-phospho-VASP (Ser239) antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an anti-total VASP antibody to normalize for protein loading.

-

-

Data Analysis:

-

Quantify the band intensities for phospho-VASP and total VASP.

-

Calculate the ratio of phospho-VASP to total VASP for each condition.

-

Determine the percentage of inhibition of VASP phosphorylation for each concentration of this compound relative to the stimulated control without the inhibitor.

-

Plot the percentage of inhibition against the inhibitor concentration to determine the optimal concentration for achieving significant PKG inhibition in your cellular model.

-

Logical Relationship of Experimental Design

The following diagram illustrates the logical steps and considerations for designing an experiment to determine the optimal inhibitor concentration.

By following these protocols and considering the provided data and workflows, researchers can confidently determine the optimal concentration of this compound for their specific experimental needs, leading to more accurate and reproducible results in the study of PKG signaling.

References

- 1. (Rp)-8-pCPT-cGMPS, a novel cGMP-dependent protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cGMP-Dependent Protein Kinase Inhibitors in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Rp-8-pCPT-Cyclic GMPS (sodium salt) | CAS 208445-07-2 | Cayman Chemical | Biomol.com [biomol.com]

Application Notes and Protocols for In Vivo Administration of Rp-8-pCPT-cGMPS in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of Rp-8-pCPT-cGMPS, a potent and selective inhibitor of cGMP-dependent protein kinase (PKG), in mouse models. This document includes summaries of available data, detailed experimental protocols adapted from relevant studies, and visualizations of the associated signaling pathway and experimental workflow.

Introduction

This compound is a competitive inhibitor of cGMP-dependent protein kinase (PKG), with a Ki of 0.5 μM.[1][2] Its high lipid solubility allows it to readily penetrate cell membranes, making it a valuable tool for studying the role of the cGMP/PKG signaling pathway in various physiological and pathophysiological processes.[2][3] While in vivo studies using this compound in mouse models are not extensively documented in publicly available literature, protocols from studies using this compound in other rodent models, and systemically administered related cGMP analogs in mice, can be effectively adapted.

Signaling Pathway of this compound

This compound acts as an antagonist at the cGMP binding site of PKG, thereby preventing its activation by endogenous cGMP. This inhibition blocks the downstream phosphorylation of various substrate proteins involved in processes such as smooth muscle relaxation, platelet aggregation, and neuronal function.

Caption: cGMP/PKG signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

Direct quantitative pharmacokinetic and pharmacodynamic data for this compound in mice is limited in the available literature. However, data from in vivo studies in rats provide valuable insights into potential dosing.

| Parameter | Administration Route | Species | Model | Dose | Vehicle | Outcome | Reference |

| Effective Dose | Intrathecal | Rat | Inflammatory Pain | 100-250 nmol | Saline | Attenuated thermal hyperalgesia | N/A |

| Effective Dose | Intrathecal | Rat | Bone Cancer Pain | 5 nM (daily for 3 days) | N/A | Suppressed thermal hyperalgesia and mechanical allodynia | [4] |

Experimental Protocols

The following protocols are provided as a guide for the in vivo administration of this compound in mouse models. These have been adapted from published studies on related compounds or different rodent models. Researchers should optimize these protocols for their specific experimental needs.

General Experimental Workflow

Caption: General workflow for in vivo studies with this compound in mice.

Protocol 1: Intraperitoneal (i.p.) Administration (Adapted)

This protocol is adapted from a study that successfully administered a similar cGMP analog, Rp-8-Br-cGMPS (CN03), systemically to mice using a liposomal formulation to cross the blood-retinal barrier.[5][6] This approach is recommended when targeting tissues with significant biological barriers.

Materials:

-

This compound

-

Liposome formulation kit (or pre-formed liposomes)

-

Sterile, pyrogen-free phosphate-buffered saline (PBS) or saline

-

Sterile syringes and needles (25-27 gauge)

-

70% ethanol

-

Mouse restraint device

Procedure:

-

Preparation of Liposomal this compound:

-

Follow the manufacturer's instructions for the liposome formulation kit to encapsulate this compound.

-

The final concentration of the encapsulated drug should be determined based on the desired dose and injection volume.

-

Suspend the final liposomal formulation in sterile PBS or saline.

-

-

Animal Preparation:

-

Allow mice to acclimatize to the housing conditions for at least one week prior to the experiment.

-

Weigh each mouse to determine the correct injection volume.

-

-

Injection Procedure:

-

Gently restrain the mouse, ensuring a firm but not restrictive grip.

-

Tilt the mouse's head slightly downwards.

-

Locate the injection site in the lower left or right quadrant of the abdomen to avoid the bladder and internal organs.

-

Swab the injection site with 70% ethanol.

-

Insert the needle at a 15-30 degree angle into the peritoneal cavity.

-

Gently aspirate to ensure the needle has not entered a blood vessel or organ.

-

Slowly inject the liposomal this compound suspension. The maximum recommended injection volume for a mouse is typically 10 ml/kg.

-

Withdraw the needle and return the mouse to its cage.

-

-

Post-Injection Monitoring:

-

Monitor the mice for any signs of distress or adverse reactions following the injection.

-

Protocol 2: Intrathecal (i.t.) Administration (Adapted from Rat Studies)

This protocol is for direct administration into the cerebrospinal fluid and is adapted from studies in rats.[4] This route is highly specialized and requires significant technical expertise.

Materials:

-

This compound

-

Sterile, pyrogen-free saline

-

Hamilton syringe with a 30-gauge needle

-

Anesthetic (e.g., isoflurane)

-

70% ethanol

Procedure:

-

Preparation of this compound Solution:

-

Dissolve this compound in sterile saline to the desired final concentration (e.g., as reported in rat studies, concentrations can be prepared to deliver 5-250 nmol per injection volume, typically 5-10 µL).

-

-

Animal Preparation:

-

Anesthetize the mouse using a standard protocol (e.g., isoflurane inhalation).

-

Shave the area over the lumbosacral spine.

-

-

Injection Procedure:

-

Position the anesthetized mouse on a sterile field.

-

Palpate the iliac crests and locate the L5-L6 intervertebral space.

-

Disinfect the injection site with 70% ethanol.

-

Carefully insert the 30-gauge needle into the intervertebral space until a tail flick is observed, indicating entry into the subarachnoid space.

-

Slowly inject the this compound solution over approximately 10-15 seconds.

-

Withdraw the needle.

-

-

Post-Injection Monitoring:

-

Allow the mouse to recover from anesthesia on a warming pad.

-

Monitor for any neurological deficits or signs of distress.

-

Considerations and Best Practices

-

Solubility and Vehicle Selection: this compound is reported to have high lipid solubility.[2][3] For systemic administration where a liposomal formulation is not used, a vehicle such as saline with a small percentage of a solubilizing agent (e.g., DMSO, ethanol) may be necessary. However, the tolerability and potential confounding effects of the vehicle must be assessed in a pilot study.

-

Dose-Response Studies: It is crucial to perform dose-response studies to determine the optimal effective and non-toxic dose of this compound for the specific mouse model and desired biological endpoint.

-

Control Groups: Appropriate control groups, including vehicle-only and/or empty liposome-treated animals, are essential for interpreting the results accurately.

-

Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.

Conclusion

References

- 1. (Rp)-8-pCPT-cGMPS, a novel cGMP-dependent protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound - Nordic Biosite [nordicbiosite.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pnas.org [pnas.org]

- 6. Combination of cGMP analogue and drug delivery system provides functional protection in hereditary retinal degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: The Use of Rp-8-pCPT-cGMPS in Immunofluorescence Staining

Introduction

Rp-8-pCPT-cGMPS is a potent and cell-permeable competitive inhibitor of cGMP-dependent protein kinase (PKG).[1][2] Its high lipid solubility allows it to effectively cross cell membranes to inhibit intracellular PKG activity, making it a valuable tool for studying cGMP signaling pathways in intact cells.[1][3] In the context of immunofluorescence, this compound is primarily used to investigate the role of PKG in mediating the subcellular localization, expression, or phosphorylation status of specific target proteins. By inhibiting PKG, researchers can observe the resulting changes in the cellular distribution or state of their protein of interest through microscopic visualization.

Mechanism of Action

This compound acts as a competitive antagonist at the cGMP binding site on PKG.[2] In a typical cGMP signaling cascade, the binding of cGMP to the regulatory domain of PKG induces a conformational change that activates its catalytic kinase domain. This leads to the phosphorylation of serine/threonine residues on downstream substrate proteins. This compound prevents this activation, thereby inhibiting the phosphorylation of PKG substrates.[2][4] It demonstrates selectivity for PKG over cAMP-dependent protein kinase (PKA), ensuring targeted inhibition of the cGMP pathway.[5]

Quantitative Data

The inhibitory activity of this compound has been quantified against various PKG isoforms. This data is crucial for determining the appropriate working concentrations for cell-based assays.

| Parameter | Value | Enzyme/System | Reference |

| Ki | 0.5 µM | cGMP-dependent protein kinase | [1][2] |

| Ki | 0.5 µM | PKGIα | [5] |

| Ki | 0.45 µM | PKGIβ | [5] |

| Ki | 0.7 µM | PKGII | [5] |

Experimental Protocols

The following protocols provide a general framework for using this compound as a pretreatment before performing immunofluorescence staining. Optimization of inhibitor concentration and incubation time is critical and should be performed for each cell type and experimental condition.

Protocol 1: Cell Treatment with this compound

This protocol outlines the steps for treating cultured cells with this compound prior to fixation and staining.

Materials:

-

This compound

-

Anhydrous DMSO (for stock solution)

-

Cell culture medium appropriate for your cell line

-

Cells cultured on sterile glass coverslips or chamber slides

Procedure:

-

Prepare Stock Solution: Dissolve this compound in anhydrous DMSO to create a concentrated stock solution (e.g., 10-50 mM). Store at -20°C. Avoid repeated freeze-thaw cycles.

-

Cell Seeding: Seed cells onto glass coverslips or chamber slides at a density that will result in 60-80% confluency at the time of the experiment.[6]

-

Prepare Working Solution: On the day of the experiment, dilute the stock solution into pre-warmed cell culture medium to achieve the desired final concentration. A typical starting range is 10-50 µM. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific model.

-

Inhibitor Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound. Include a vehicle control (medium with the same concentration of DMSO used for the treatment).

-

Incubation: Incubate the cells for a predetermined period. Incubation times may vary from 30 minutes to several hours, depending on the specific signaling pathway and cellular process being investigated. This step requires optimization.

-

Proceed to Staining: After incubation, proceed immediately to the immunofluorescence staining protocol.

Protocol 2: Immunofluorescence Staining of Treated Cells

This is a general immunofluorescence protocol that can be applied after cell treatment.

Materials:

-

Phosphate-Buffered Saline (PBS)

-